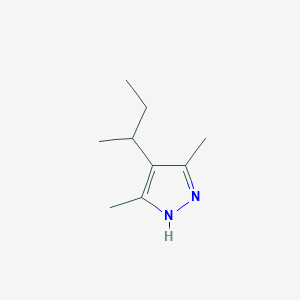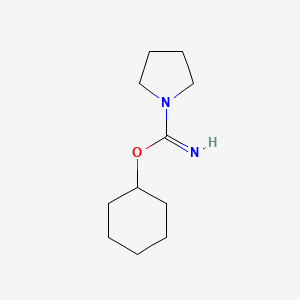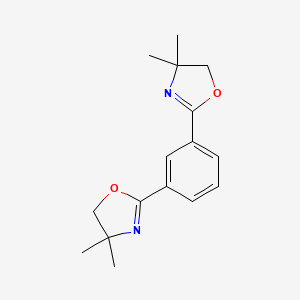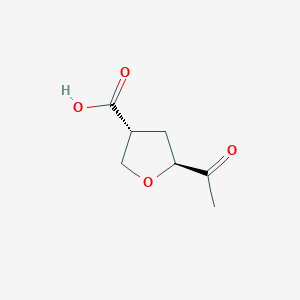![molecular formula C5H7NO B12879473 (1R)-3-Azabicyclo[3.1.0]hexan-2-one](/img/structure/B12879473.png)
(1R)-3-Azabicyclo[3.1.0]hexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-3-Azabicyclo[310]hexan-2-one is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-3-Azabicyclo[3.1.0]hexan-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of (1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol with dipotassium hydrogenphosphate in tert-butyl methyl ether and water at 0°C. This is followed by oxidation using sodium hypochlorite and 2,2,6,6-tetramethyl-1-piperidinyloxy free radical in tert-butyl methyl ether and water at 5°C, with a pH of 10.4 .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-3-Azabicyclo[3.1.0]hexan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium hypochlorite.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The nitrogen atom in the ring system can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite in the presence of 2,2,6,6-tetramethyl-1-piperidinyloxy free radical.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields the corresponding ketone, while reduction can yield the corresponding alcohol.
Applications De Recherche Scientifique
(1R)-3-Azabicyclo[3.1.0]hexan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It may be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R)-3-Azabicyclo[3.1.0]hexan-2-one involves its interaction with various molecular targets. The nitrogen atom in the ring system can act as a nucleophile, participating in reactions with electrophilic centers. This can lead to the formation of covalent bonds with target molecules, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,5S)-Bicyclo[3.1.0]hexan-2-one: This compound is structurally similar but lacks the nitrogen atom.
(1R,5S)-Bicyclo[3.1.0]hexan-2-ol: This compound has a hydroxyl group instead of a ketone.
Uniqueness
The presence of the nitrogen atom in (1R)-3-Azabicyclo[3.1.0]hexan-2-one makes it unique compared to other bicyclic compounds. This nitrogen atom can participate in a wider range of chemical reactions, making the compound more versatile in synthetic applications.
Propriétés
Formule moléculaire |
C5H7NO |
|---|---|
Poids moléculaire |
97.12 g/mol |
Nom IUPAC |
(1R)-3-azabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C5H7NO/c7-5-4-1-3(4)2-6-5/h3-4H,1-2H2,(H,6,7)/t3?,4-/m1/s1 |
Clé InChI |
KHLMVJUFZYQPEP-SRBOSORUSA-N |
SMILES isomérique |
C1[C@@H]2C1CNC2=O |
SMILES canonique |
C1C2C1C(=O)NC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![D-Alanine, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B12879395.png)

![N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-2-phenylacetamide](/img/structure/B12879403.png)




![N-[(5-chloro-1,3-benzoxazol-2-yl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B12879437.png)





